molecular formula C7H8BrNO3 B13305048 (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

Katalognummer: B13305048
Molekulargewicht: 234.05 g/mol
InChI-Schlüssel: AHFZOTSGNQDYDD-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a compound that features a furan ring substituted with a bromine atom at the 5-position and an amino acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid typically involves the introduction of the bromine atom into the furan ring followed by the formation of the amino acid side chain. One common method involves the bromination of furan to obtain 5-bromofuran, which is then subjected to a series of reactions to introduce the amino acid moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Furan derivatives without the bromine atom.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The bromine atom and the furan ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-amino-3-(5-chlorofuran-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-amino-3-(5-fluorofuran-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    (2R)-2-amino-3-(5-iodofuran-2-yl)propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its halogenated analogs. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C7H8BrNO3

Molekulargewicht

234.05 g/mol

IUPAC-Name

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI-Schlüssel

AHFZOTSGNQDYDD-RXMQYKEDSA-N

Isomerische SMILES

C1=C(OC(=C1)Br)C[C@H](C(=O)O)N

Kanonische SMILES

C1=C(OC(=C1)Br)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.